2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Overview
Description
“2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are organic compounds that contain a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms . The specific compound “2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” has not been widely studied, and there is limited information available about its properties and applications.
Synthesis Analysis
The synthesis of similar triazole compounds often involves reactions under basic conditions . For instance, reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones . Reactions of the chalcones combined with thiosemicarbazide in dry ethanol gave the desired 1,2,3-triazoles derivatives .Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” can be inferred from similar compounds. For instance, the structure of six newly synthesized heterocycles was confirmed by X-ray crystallography .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds containing the 1,2,3-triazole moiety, similar to "2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol," demonstrates the importance of these structures in medicinal chemistry and material science. The 1,2,3-triazole ring is a versatile scaffold due to its synthetic accessibility and chemical stability. For example, Rashdan et al. (2021) synthesized novel thiadiazole derivatives containing 1,2,3-triazole moiety and evaluated their antiviral activity against COVID-19 main protease through structure-aided in silico virtual screening, showing good docking scores indicating potential antiviral properties (Rashdan et al., 2021).
Furthermore, the modification and functionalization of the triazole ring have been explored in the design and synthesis of new molecules with potential biological activities. For example, Abdel-Wahab et al. (2023) synthesized (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, highlighting the synthetic versatility of triazole-containing compounds and their potential applications in developing new chemotherapeutic agents (Abdel-Wahab et al., 2023).
Applications in Drug Discovery
The triazole moiety is a common feature in pharmaceuticals due to its mimicry of the amide bond and its ability to form hydrogen bonds, contributing to its binding affinity to biological targets. Lassalas et al. (2017) developed a method for the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds to access a wide range of 2-(1H-1,2,4-triazol-1-yl)ethanols. This method showcases the potential of triazole derivatives in synthesizing compounds with herbicidal and antifungal activities (Lassalas et al., 2017).
Material Science and Catalysis
Triazole derivatives also find applications in material science and catalysis. For instance, Yang et al. (2013) synthesized a series of coordination polymers based on flexible bis(triazole) ligands, demonstrating the potential of triazole-containing compounds in constructing complex structures with unique properties. These polymers were characterized by their crystal structures, indicating their potential applications in catalysis and material science (Yang et al., 2013).
properties
IUPAC Name |
2-(1-methyltriazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-4-5(2-3-9)6-7-8/h4,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTKNASUNGVHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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